![molecular formula C19H20N2O5S B4129076 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4129076.png)
N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Overview
Description
N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as ML-18, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a benzodioxine derivative that is structurally similar to other compounds with known biological activities, such as amphetamine and methamphetamine.
Scientific Research Applications
N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of potential scientific research applications, including but not limited to, neuroscience, pharmacology, and drug development. In neuroscience, N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have an affinity for the dopamine transporter, which plays a critical role in the regulation of dopamine levels in the brain. This makes N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide a potential tool for investigating the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
In pharmacology, N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have potential therapeutic applications in the treatment of addiction. Studies have shown that N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a viable option for the development of new addiction treatments.
Mechanism of Action
The mechanism of action of N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of dopamine reuptake by the dopamine transporter. This results in an increase in dopamine levels in the brain, which can lead to the activation of reward pathways and a reduction in drug-seeking behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide are still being studied, but initial research suggests that it has a low potential for abuse and addiction. N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have a relatively short half-life, which may limit its potential for abuse.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide for lab experiments is its specificity for the dopamine transporter. This makes it a useful tool for investigating the role of dopamine in various neurological disorders. However, one limitation of N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is its relatively short half-life, which may limit its usefulness in long-term experiments.
Future Directions
There are many potential future directions for research on N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of interest is the development of new addiction treatments based on the compound. Another potential direction is the investigation of the role of dopamine in various neurological disorders using N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide as a tool. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide.
properties
IUPAC Name |
N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19(18-13-25-16-5-1-2-6-17(16)26-18)20-14-7-9-15(10-8-14)27(23,24)21-11-3-4-12-21/h1-2,5-10,18H,3-4,11-13H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRFFERLZFEHMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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